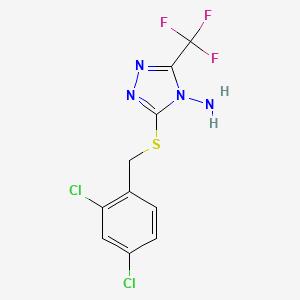![molecular formula C21H14Cl2N2O3S B3037221 2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide CAS No. 477710-03-5](/img/structure/B3037221.png)
2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide
Overview
Description
“2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide” is a chemical compound with the molecular formula C21H14Cl2N2O2S . It is also known by its CAS number 477710-03-5 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an amide group (-CONH2), a cyano group (-CN), a sulfinyl group (-S=O), and a methoxy group (-OCH3). The presence of these groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound is predicted to have a boiling point of 536.3±50.0 °C and a density of 1.44±0.1 g/cm3 . Its pKa is predicted to be 10.82±0.70, suggesting it can act as a weak base .Scientific Research Applications
Synthesis and Anticancer Evaluation
- Anticancer Properties : A study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which include structural similarities to the specified compound. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, such as A549, HeLa, and MCF‐7. Their cytotoxic mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Heterocyclic Synthesis
- Antibiotic and Antibacterial Drugs : Ahmed (2007) reported the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, structurally related to the compound . This synthesis aimed at creating new antibiotic and antibacterial drugs, demonstrating the compound's relevance in developing novel pharmaceuticals (Ahmed, 2007).
Chemical Synthesis and Characterization
- Chemical Characterization : Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural features with the specified compound. The study involved detailed chemical characterization using techniques like IR and NMR spectroscopy, contributing to the understanding of similar compounds' chemical properties (Özer et al., 2009).
Biological Activity and Synthesis
- Antipathogenic Activity : Limban et al. (2011) synthesized acylthioureas, structurally related to the compound , and tested them for their interaction with bacterial cells. The study found significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the compound's potential for antibiofilm properties (Limban et al., 2011).
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c1-28-16-4-6-17(7-5-16)29(27)20-9-3-15(10-13(20)12-24)25-21(26)18-8-2-14(22)11-19(18)23/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPBHCJUKOVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



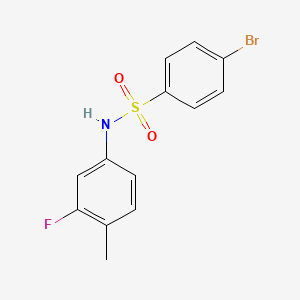
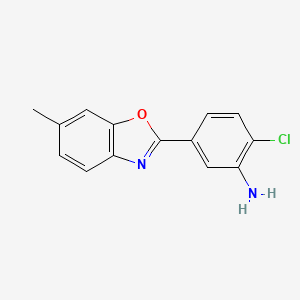

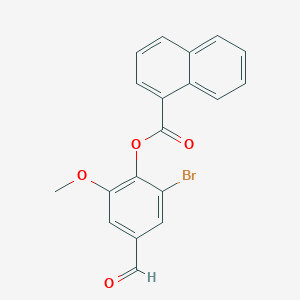
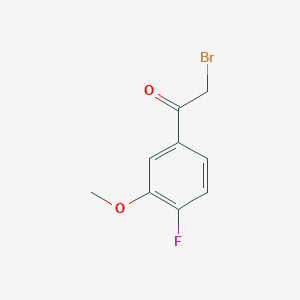
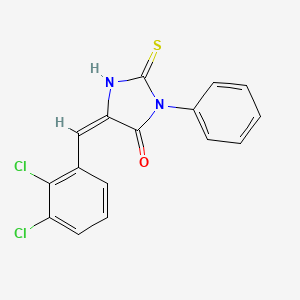


![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
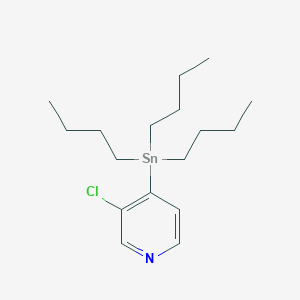
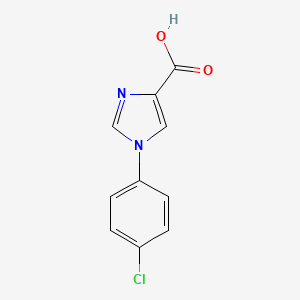
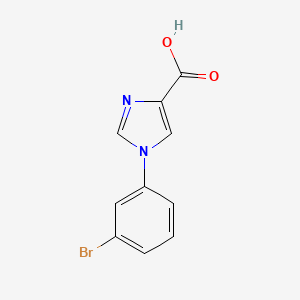
![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)
